(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride
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Overview
Description
(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it a part of the pyrrolopyrazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves multiple steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: The obtained acetylenes react with propargylamine to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the described synthetic routes can be scaled up with appropriate optimization of reaction conditions and purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to the disruption of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
5H-pyrrolo[2,3-b]pyrazine Derivatives: These compounds have a different arrangement of nitrogen atoms and exhibit distinct biological activities, such as kinase inhibition.
Uniqueness
(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride is unique due to its specific fluorine substitution, which can enhance its biological activity and stability. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C7H15Cl2FN2 |
---|---|
Molecular Weight |
217.11 g/mol |
IUPAC Name |
(7R,8aS)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H13FN2.2ClH/c8-6-3-7-4-9-1-2-10(7)5-6;;/h6-7,9H,1-5H2;2*1H/t6-,7+;;/m1../s1 |
InChI Key |
QEPKJBTUTOXIBN-VJBFUYBPSA-N |
Isomeric SMILES |
C1CN2C[C@@H](C[C@H]2CN1)F.Cl.Cl |
Canonical SMILES |
C1CN2CC(CC2CN1)F.Cl.Cl |
Origin of Product |
United States |
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